molecular formula C16H20N4O2 B2826636 5-cyclopropyl-N-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954830-41-2

5-cyclopropyl-N-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2826636
CAS No.: 954830-41-2
M. Wt: 300.362
InChI Key: YPPHDHHLFUPIIW-UHFFFAOYSA-N
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Description

5-Cyclopropyl-N-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 954830-41-2) is a small molecule with a molecular formula of C16H20N4O2 and a molecular weight of 300.36 g/mol . This compound belongs to the 1,2,3-triazolyl-4-carboxamide class of chemicals, a scaffold of significant interest in medicinal chemistry and drug discovery . Compounds featuring this core structure are frequently investigated for their diverse biological activities and have been identified as key motifs in several preclinical studies . Research into analogous 1,2,3-triazole-4-carboxamides has demonstrated their potential in various therapeutic areas. Notably, this structural class has been associated with antiproliferative effects and is actively screened for anticancer activity, with some derivatives showing promise in inhibiting cancer cell line proliferation . Furthermore, molecules with the 1,2,3-triazolyl-4-carboxamide motif have also been reported to exhibit antimicrobial, fungicidal, and antiviral activities in scientific literature . The synthetic accessibility of this compound class, often via a two-step process involving the Dimroth reaction followed by amidation, makes them attractive for constructing diverse libraries for biological screening . This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-cyclopropyl-1-(4-methoxyphenyl)-N-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-10(2)17-16(21)14-15(11-4-5-11)20(19-18-14)12-6-8-13(22-3)9-7-12/h6-11H,4-5H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPHDHHLFUPIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Cyclopropyl-N-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, particularly in the context of cancer research and other therapeutic applications.

Chemical Structure

The compound can be characterized by its molecular formula C14H18N4O2C_{14}H_{18}N_{4}O_{2} and a molecular weight of 278.32 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.

The biological activity of triazole derivatives often involves interactions with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound remains under investigation, but preliminary studies suggest it may influence pathways related to cell proliferation and apoptosis.

Anticancer Properties

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro assays have demonstrated that triazole derivatives can induce apoptosis in various cancer cell lines. For example, compounds structurally related to this compound showed cytotoxic effects against MCF-7 (breast cancer) and U-937 (leukemia) cell lines with IC50 values in the micromolar range .
  • Mechanisms : Flow cytometry analyses revealed that these compounds can activate apoptotic pathways through upregulation of p53 and caspase-3 cleavage .

Other Biological Activities

Beyond anticancer effects, triazole derivatives are also being explored for their antifungal and antibacterial properties. The presence of the methoxyphenyl group may enhance these activities by improving solubility and bioavailability.

Data Summary

Activity Cell Line IC50 (µM) Mechanism
CytotoxicityMCF-70.65Apoptosis induction via p53
CytotoxicityU-9372.41Caspase activation
Antifungal ActivityVariousTBDTBD

Case Studies

In a recent study published in MDPI, a series of triazole derivatives were synthesized and tested for their anticancer activity. The findings indicated that modifications to the triazole ring significantly impacted biological potency. Specifically, compounds with cyclopropyl substitutions exhibited enhanced cytotoxicity compared to their non-cyclopropyl counterparts .

Another study focused on the structure-activity relationship (SAR) of similar compounds, revealing that the introduction of electron-donating groups like methoxy enhances antitumor activity while maintaining selectivity against non-cancerous cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Triazole-4-Carboxamide Derivatives

Compound Name (Reference) Position 1 Substituent Position 5 Substituent Amide Substituent Key Data/Applications
Target Compound 4-Methoxyphenyl Cyclopropyl Isopropyl N/A (structural focus)
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl Cyclopropyl 4-Chlorophenyl Anticancer candidate; studied via Hirshfeld surface analysis
(S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (I) 4-Chlorophenyl Methyl Hydroxy-3-phenylpropan-2-yl Enhanced solubility due to hydroxyl group
1-(4-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (II) 4-Chlorophenyl Methyl (3-Phenyloxazol-5-yl)methyl Potential kinase inhibition; aromatic stacking
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) 2-Fluorophenyl Ethyl Quinolin-2-yl Wnt/β-catenin pathway inhibition; HRMS: 378.1 [M+H]+
Polymorph of 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide 2,6-Difluorophenylmethyl H H Patent-pending polymorph; solid-state stability

Substituent Effects on Physicochemical Properties

  • Position 1 :
    • Aryl groups (e.g., 4-methoxyphenyl, 4-chlorophenyl) enhance π-π stacking but vary in electronic effects. The 4-methoxy group increases electron density, while halogens (Cl, F) introduce electronegativity .
  • Position 5 :
    • Cyclopropyl (target compound) vs. methyl/ethyl (analogs): Cyclopropyl improves metabolic resistance compared to linear alkyl chains .
  • Amide Side Chain :
    • Isopropyl (target) vs. aromatic or polar groups (e.g., hydroxypropan-2-yl in I): Isopropyl increases lipophilicity (logP ~2.8 estimated), whereas polar groups improve aqueous solubility .

Key Analytical Data from Analogs :

  • Melting Points : Range from 123–183°C for triazole carboxamides, influenced by substituent bulk and crystallinity .
  • Spectroscopy : Distinct ^1H-NMR signals for cyclopropyl (~δ 1.0–2.0 ppm) and methoxy groups (~δ 3.8 ppm) .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 5-cyclopropyl-N-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a multi-step process starting with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

  • Functionalization of the 4-methoxyphenyl group via azide formation.
  • Introduction of the cyclopropyl and isopropyl groups via carboxamide coupling. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) significantly influence yield. For example, acetonitrile at 60°C with CuI as a catalyst is common . Validation : Thin-layer chromatography (TLC) and 1H^1H/13C^{13}C-NMR are used to confirm intermediate purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Essential for verifying substituent positions (e.g., distinguishing triazole protons at δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions. For example, the dihedral angle between the triazole and 4-methoxyphenyl planes is ~73°, influencing molecular packing .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding and π-stacking) using software like CrystalExplorer .

Advanced Research Questions

Q. How can crystallographic data contradictions in triazole-carboxamide derivatives be resolved during refinement?

Discrepancies in bond lengths or angles (e.g., cyclopropyl C–C bonds) often arise from disordered atoms or twinning. Strategies include:

  • Using SHELXL for constrained refinement, applying riding models for H-atoms, and setting Uiso=1.2UeqU_{iso} = 1.2U_{eq} (non-methyl) or 1.5Ueq1.5U_{eq} (methyl) .
  • Validating with WinGX/ORTEP for thermal ellipsoid visualization and packing diagram generation . Example: A study resolved C15–H15···O1 interactions (2.39 Å) via iterative refinement of displacement parameters .

Q. What methodologies are recommended for analyzing substituent effects on biological activity or reactivity?

  • Comparative Hirshfeld Analysis : Compare interaction fingerprints (e.g., % contribution of H-bonds vs. van der Waals forces) across derivatives. For instance, replacing 4-methoxyphenyl with 4-chlorophenyl reduces π-stacking but enhances halogen bonding .
  • DFT Calculations : Predict electronic effects (e.g., cyclopropyl ring strain) on carboxamide reactivity .

Q. How can reaction optimization address low yields in triazole-carboxamide synthesis?

  • DoE (Design of Experiments) : Vary parameters like solvent (DMF vs. THF), temperature (40–80°C), and catalyst (CuI vs. CuBr).
  • In Situ Monitoring : Use FT-IR to track azide consumption (peak at ~2100 cm1^{-1}) . Example: A 20% yield increase was achieved by switching from DMF to acetonitrile, reducing side-product formation .

Q. What strategies reconcile contradictory bioactivity data across structural analogs?

  • SAR (Structure-Activity Relationship) Mapping : Correlate substituent electronegativity (e.g., methoxy vs. chloro) with activity trends.
  • Docking Studies : Use AutoDock Vina to simulate target binding (e.g., cytochrome P450 enzymes) and validate with IC50_{50} assays . Note: Contradictions may arise from assay variability (e.g., cell-line specificity) rather than structural factors .

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